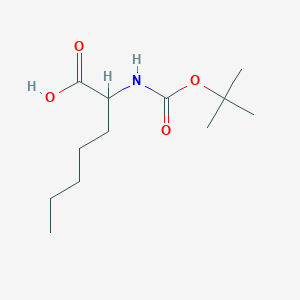
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
Vue d'ensemble
Description
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, or 2-SBSA, is an organosulfur compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring amino acid, tryptophan, and is a key component of many biochemical processes. 2-SBSA has been used in a variety of lab experiments, due to its unique properties and versatile structure.
Applications De Recherche Scientifique
Pharmacological Applications
The exploration of α-substituted lactams and acetamides has shown promising results in treating drug-resistant epilepsy. These compounds, which may share structural similarities with 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, exhibit a broad spectrum of anticonvulsant activity and an excellent safety profile, both in preclinical and limited clinical settings. This underscores their potential as novel antiepileptic drugs, offering hope for patients unresponsive to first-line medications (Krivoshein, 2020).
Environmental Implications
In environmental contexts, the degradation pathways of acetaminophen, a compound closely related to the chemical class of acetamides, have been extensively studied. Advanced Oxidation Processes (AOPs) are utilized to treat acetaminophen in water, leading to various by-products. Understanding these pathways is critical for developing more efficient methods to mitigate the environmental impact of such persistent organic pollutants. The studies highlight the importance of addressing the environmental presence of pharmaceutical compounds and their metabolites, including those related to acetamides (Qutob et al., 2022).
Chemical and Biological Insights
Research into the biological effects of related compounds, such as acetamide and its derivatives, has been updated to include their environmental toxicology. This information is crucial for assessing the safety and potential environmental risks of these chemicals, guiding both their industrial use and regulatory oversight (Kennedy, 2001).
Propriétés
IUPAC Name |
2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDJCHKVJAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)


![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)
![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)

